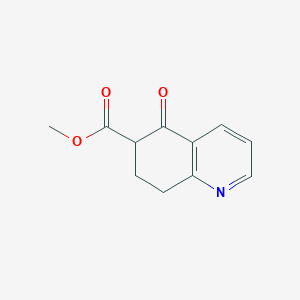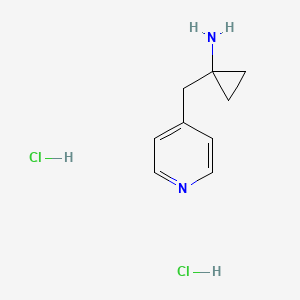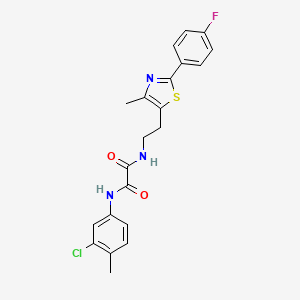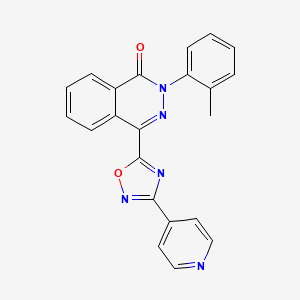
1-(4-Fluorophenyl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Fluorophenyl)-4-phenylbutan-1-one” is an organic compound . It is also known as (4-Fluorophenyl)acetone and presents as a dark yellow liquid . It is insoluble in water .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . Another study reported the synthesis of a compound using 1-(4-fluorophenyl)ethanone as the raw material .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance . The structure of these compounds was further optimized using density functional theory .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a study reported the synthesis of a compound using 1-(4-fluorophenyl)ethanone as the raw material . Another study reported the synthesis of a fluorinated chalcone .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Analytical Characterizations in Chemistry
A study by Dybek et al. (2019) discussed the synthesis and comprehensive analytical characterization of substances based on the 1,2-diarylethylamine template, including derivatives similar to 1-(4-Fluorophenyl)-4-phenylbutan-1-one. The research highlights the challenges in distinguishing between various isomers of such substances, which is crucial for understanding their properties and potential applications in chemical analysis and synthesis (Dybek et al., 2019).
2. Development of Antitumor Agents
Fadda et al. (2012) utilized a key intermediate similar to 1-(4-Fluorophenyl)-4-phenylbutan-1-one for the synthesis of new thiophene and pyrazole derivatives. These compounds were evaluated for their cytotoxicity against cancer cells, demonstrating the potential of such derivatives in developing novel antitumor agents (Fadda, Abdel‐Latif, & El-Mekawy, 2012).
3. Ligand Design in Metal Complexes
Perdih (2014) explored the use of fluorinated derivatives of benzoylacetonate, which include structures similar to 1-(4-Fluorophenyl)-4-phenylbutan-1-one, as ligands in Co(II) complexes. The study examined how fluorine atoms affect crystal packing in these complexes, indicating the importance of such derivatives in the design of metal-organic frameworks and coordination compounds (Perdih, 2014).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Related compounds, such as certain indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, certain derivatives of 2-(4-fluorophenyl)imidazol-5-ones have been evaluated for their drug-like properties and pharmacokinetic parameters .
Result of Action
For instance, certain indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEYYPWBDDXFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[(2-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2876211.png)
![1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2876212.png)
![N-(4-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2876214.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2876216.png)
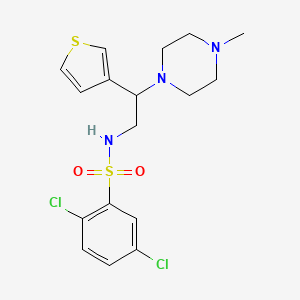
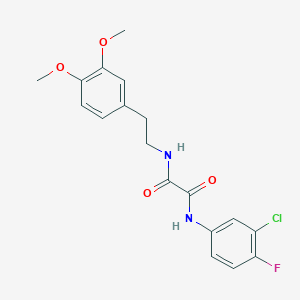
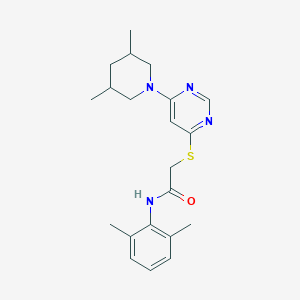
![4-cyano-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2876224.png)
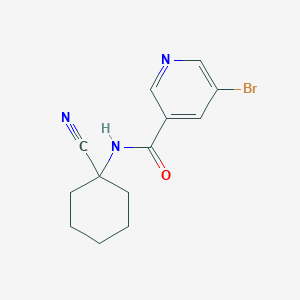
![Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2876226.png)
